![molecular formula C12H21NO2 B066017 Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- CAS No. 193156-64-8](/img/structure/B66017.png)
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- is a compound that has been extensively studied due to its potential applications in scientific research. The compound is also known as Ibotenic acid, and it is a naturally occurring compound found in certain mushrooms. Ibotenic acid has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.
作用機序
The mechanism of action of ibotenic acid is not fully understood, but it is believed to act as an agonist for the glutamate receptor. Glutamate is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory. By acting as an agonist for this receptor, ibotenic acid can affect the function of the nervous system.
生化学的および生理学的効果
The biochemical and physiological effects of ibotenic acid are wide-ranging. The compound has been shown to have neurotoxic effects, which can lead to cell death in certain parts of the brain. It has also been shown to affect the function of the immune system, and may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using ibotenic acid in lab experiments is its ability to selectively target certain parts of the brain. This makes it a useful tool for studying the function of different regions of the brain. However, ibotenic acid can also be toxic to cells, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving ibotenic acid. One area of interest is the use of the compound in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glutamate receptor, which could have potential applications in the treatment of a wide range of neurological disorders.
Conclusion:
In conclusion, carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- or ibotenic acid is a compound that has a wide range of potential applications in scientific research. Its ability to selectively target certain parts of the brain makes it a useful tool for studying the nervous system, and its potential applications in the treatment of certain diseases make it an attractive compound for further research.
合成法
Ibotenic acid can be synthesized in the laboratory using a variety of methods. One common method involves the use of cyclopentadiene and maleic anhydride as starting materials. The reaction between these two compounds produces a Diels-Alder adduct, which can be further modified to produce ibotenic acid.
科学的研究の応用
Ibotenic acid has been used in a variety of scientific research applications. One of the main uses of ibotenic acid is in the study of the brain and nervous system. The compound has been shown to have neurotoxic effects, which can be used to study the function of different parts of the brain.
特性
CAS番号 |
193156-64-8 |
|---|---|
製品名 |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
分子式 |
C12H21NO2 |
分子量 |
211.3 g/mol |
IUPAC名 |
tert-butyl N-[(1S,3R)-3-ethenylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
InChIキー |
OKFPVMDDAZXBSZ-ZJUUUORDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C=C |
SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
同義語 |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
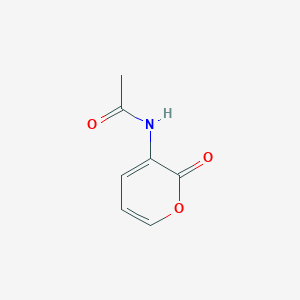
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
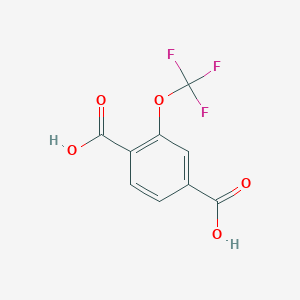
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
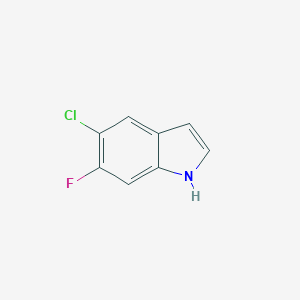
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
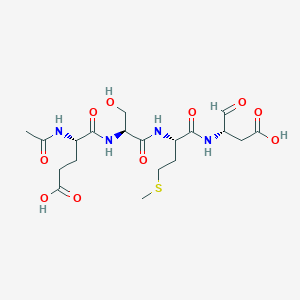
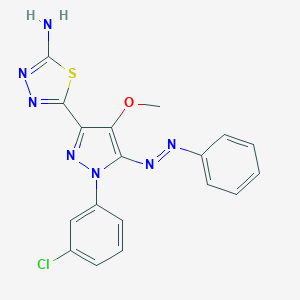
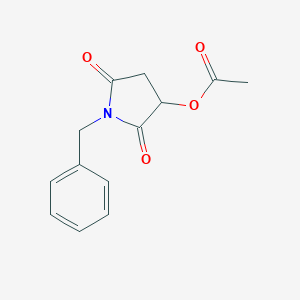
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)